molecular formula C9H11ClFN B1446428 2-(2-Fluorophenyl)azetidine hydrochloride CAS No. 1375231-95-0

2-(2-Fluorophenyl)azetidine hydrochloride

Cat. No.: B1446428
CAS No.: 1375231-95-0
M. Wt: 187.64 g/mol
InChI Key: GKBJVSHXBTVOFA-UHFFFAOYSA-N
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Description

Historical Context of Azetidine Chemistry

The historical development of azetidine chemistry traces back to 1907, marking the beginning of systematic investigations into four-membered nitrogen-containing heterocycles. The foundational work involved Schiff base reactions between aniline and aldehyde compounds through cycloaddition mechanisms, establishing the fundamental synthetic approaches that would later evolve into modern azetidine chemistry. The field gained tremendous momentum following Alexander Fleming's groundbreaking discovery of penicillin, which highlighted the critical importance of four-membered lactam rings in pharmaceutical applications. This historical milestone catalyzed extensive research into related heterocyclic systems, ultimately leading to the exploration of various azetidine derivatives.

The evolution of azetidine chemistry has been characterized by several distinct phases of development. Early research focused primarily on understanding the basic structural properties and synthesis of simple azetidine compounds. The mid-twentieth century witnessed significant advances in synthetic methodology, with researchers developing more sophisticated approaches for constructing four-membered nitrogen-containing rings. The introduction of metal-catalyzed reactions and improved understanding of ring strain effects further expanded the synthetic toolkit available to chemists working in this field. Contemporary research has increasingly focused on functionalized azetidine derivatives, including fluorinated variants that combine the unique properties of both azetidine rings and organofluorine chemistry.

The recognition of azetidines as valuable synthetic intermediates has driven continuous innovation in their preparation and application. Modern synthetic approaches have benefited from advances in photochemical methodology, transition metal catalysis, and stereoselective synthesis techniques. These developments have made it possible to access increasingly complex azetidine derivatives with high levels of structural control and functional group tolerance. The integration of computational chemistry and mechanistic studies has provided deeper insights into the factors governing azetidine reactivity and stability, informing the design of new synthetic strategies and target compounds.

Structural Classification and Nomenclature

This compound belongs to the class of substituted azetidines, specifically characterized by the presence of a fluorinated aromatic substituent at the 2-position of the four-membered ring. The systematic nomenclature reflects the compound's structural features: the azetidine core provides the base heterocyclic framework, while the 2-(2-fluorophenyl) designation indicates the specific substitution pattern. The hydrochloride salt form represents a common approach for improving the handling characteristics and stability of basic nitrogen-containing compounds.

The molecular formula of this compound is C₉H₁₁ClFN, with a molecular weight of 187.64 grams per mole. The parent compound, 2-(2-fluorophenyl)azetidine, has the molecular formula C₉H₁₀FN and serves as the free base form of this heterocyclic system. Structural analysis reveals the presence of both aliphatic and aromatic carbon environments, with the fluorine substituent occupying the ortho position relative to the azetidine attachment point on the phenyl ring.

Property Value Reference
Molecular Formula (Salt) C₉H₁₁ClFN
Molecular Formula (Free Base) C₉H₁₀FN
Molecular Weight (Salt) 187.64 g/mol
Molecular Weight (Free Base) 151.18 g/mol
Ring System Four-membered nitrogen heterocycle
Substituent Position 2-Position on azetidine ring

The structural classification of this compound places it within several important chemical categories. As an azetidine derivative, it shares the fundamental four-membered ring structure that defines this class of heterocycles. The presence of fluorine substitution categorizes it among organofluorine compounds, a designation that significantly influences its chemical and physical properties. The aromatic substituent further classifies it as an aryl-substituted azetidine, distinguishing it from alkyl-substituted or other functionalized variants.

Importance of Fluorinated Heterocycles in Chemical Research

Fluorinated heterocycles have emerged as compounds of paramount importance in modern chemical research, with their significance extending across pharmaceutical, agrochemical, and materials science applications. The incorporation of fluorine atoms into heterocyclic frameworks can lead to dramatic changes in molecular properties, including enhanced metabolic stability, altered hydrogen bonding patterns, and modified electronic characteristics. These property modifications have made fluorinated heterocycles increasingly valuable for applications requiring precise control over molecular behavior and biological activity.

The unique properties of fluorine contribute significantly to the enhanced characteristics of fluorinated heterocycles. Fluorine's high electronegativity and small atomic radius create distinctive electronic effects that can influence molecular conformation, hydrogen bonding ability, and overall stability. These effects are particularly pronounced in heterocyclic systems, where the nitrogen atom provides additional opportunities for electronic interaction and hydrogen bonding modulation. The strategic placement of fluorine substituents can therefore be used to fine-tune the properties of heterocyclic compounds for specific applications.

Contemporary research has demonstrated that fluorinated heterocycles often exhibit superior performance compared to their non-fluorinated analogs. Studies have shown that fluorine incorporation can enhance the lipophilicity and bioavailability of pharmaceutical compounds while simultaneously improving their metabolic stability. In the context of azetidine chemistry, fluorinated derivatives have shown particular promise due to the combination of ring strain effects and fluorine-induced property modifications. These synergistic effects create unique opportunities for developing compounds with tailored characteristics for specific research or application requirements.

Fluorine Effect Impact on Heterocycles Research Application Reference
Enhanced Lipophilicity Improved membrane permeability Drug development
Metabolic Stability Reduced enzymatic degradation Pharmaceutical research
Electronic Modification Altered hydrogen bonding Materials science
Conformational Control Stabilized molecular geometry Structural studies

Significance of Four-Membered Nitrogen-Containing Rings

Four-membered nitrogen-containing rings occupy a unique position in heterocyclic chemistry due to their distinctive combination of structural constraint and chemical reactivity. The inherent ring strain of approximately 25.4 kilocalories per mole makes azetidines significantly more reactive than larger ring systems while maintaining greater stability than three-membered aziridine analogs. This intermediate level of strain provides an optimal balance between synthetic accessibility and chemical versatility, making four-membered nitrogen rings particularly valuable for both fundamental research and practical applications.

The structural characteristics of four-membered nitrogen-containing rings create unique opportunities for selective chemical transformations. The ring strain provides a driving force for various ring-opening reactions, while the nitrogen atom offers multiple sites for chemical modification and coordination. These features combine to make azetidines versatile synthetic intermediates capable of participating in diverse reaction pathways under controlled conditions. The ability to selectively activate or preserve the ring system depending on reaction conditions adds significant strategic value to these compounds in synthetic planning.

Research has demonstrated that four-membered nitrogen-containing rings can serve as precursors to larger heterocyclic systems through various ring expansion methodologies. These transformations take advantage of the ring strain to drive the formation of five-, six-, and seven-membered heterocycles under appropriate reaction conditions. The versatility of these ring expansion reactions has made azetidines valuable building blocks for accessing diverse heterocyclic targets that might otherwise be difficult to prepare through alternative synthetic routes.

The medicinal chemistry applications of four-membered nitrogen-containing rings have gained particular attention in recent years. Several approved pharmaceutical compounds contain azetidine motifs, demonstrating the practical significance of these ring systems in drug development. The unique structural features of four-membered rings can provide distinct binding interactions with biological targets, potentially offering advantages over more common five- and six-membered heterocycles. The continuing development of synthetic methodology for accessing functionalized azetidines has further expanded their utility in medicinal chemistry applications.

Ring Strain Property Energy Value Comparative System Significance Reference
Azetidine Ring Strain 25.4 kcal/mol Intermediate stability Optimal reactivity balance
Aziridine Ring Strain 27.7 kcal/mol Higher strain Increased reactivity
Cyclobutane Ring Strain ~26 kcal/mol Similar carbocyclic analog Structural comparison
Ring Opening Tendency Moderate Controlled activation Selective transformations

Properties

IUPAC Name

2-(2-fluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBJVSHXBTVOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Azetidine Derivatives

Azetidines are four-membered nitrogen-containing heterocycles. The preparation of 2-(2-Fluorophenyl)azetidine hydrochloride typically involves:

  • Formation of the azetidine ring via intramolecular cyclization.
  • Introduction of the 2-fluorophenyl substituent on the azetidine ring.
  • Conversion of the free base to the hydrochloride salt for stability and handling.

Two main approaches are used:

Stepwise Preparation Method Based on Alkylation and Cyclization

Formation of N-Substituted Azetidine Free Base

  • Starting materials: A primary arylmethylamine (e.g., 2-fluorophenylmethylamine) and a propane derivative bearing leaving groups at 1 and 3 positions (e.g., 1-bromo-3-chloropropane).
  • Reaction conditions: Heating in an organic solvent with a non-nucleophilic base and water (to promote ring closure) at 85–150 °C, optimally 95–105 °C for several hours.
  • Mechanism: The primary amine undergoes nucleophilic substitution on the propane derivative, followed by intramolecular cyclization to form the azetidine ring.
  • Isolation: The N-protected azetidine intermediate can be isolated before deprotection.

Deprotection and Salt Formation

  • The N-protected azetidine is subjected to hydrogenolysis using a palladium catalyst (e.g., palladium on charcoal) under hydrogen pressure (20–150 psi) in a protic solvent such as methanol with a strong mineral acid (e.g., hydrochloric acid).
  • This step removes protecting groups, yielding the azetidine salt.
  • The catalyst and by-products are removed by filtration.
  • The azetidine hydrochloride salt is concentrated and purified.

Liberation of Azetidine Free Base (Optional)

  • The azetidine hydrochloride salt concentrate is added to a hot, concentrated solution of strong base (e.g., 40–80% aqueous sodium or potassium hydroxide at 80–110 °C) under vigorous agitation.
  • This liberates the azetidine free base as vapor, which is condensed to obtain the pure azetidine free base.
  • This step is useful for obtaining the free base for further functionalization or analysis.
Step Reagents/Conditions Product/Intermediate Yield/Notes
1 2-fluorophenylmethylamine + 1-bromo-3-chloropropane, base, water, 95–105 °C N-protected 2-(2-fluorophenyl)azetidine Isolated as intermediate
2 Hydrogenolysis: Pd/C, H2 (40–80 psi), MeOH, HCl This compound salt Concentrated aqueous solution
3 Base treatment: hot NaOH or KOH solution Azetidine free base (optional) Vapor condensed to liquid form

This process is adapted from a patented method for azetidine synthesis emphasizing ring closure and salt formation.

Alternative Preparation via Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) for the synthesis of aryl-substituted azetidines:

  • Starting materials: Preformed 3-substituted azetidines and aryl halides (e.g., 2-fluorophenyl chloride or fluoride).
  • Catalyst system: Pd-based catalyst (e.g., xPhos Pd G3) with a suitable ligand.
  • Conditions: Reaction in toluene at elevated temperature (room temperature to 100 °C) under inert atmosphere.
  • Workup: After completion, quenching with saturated ammonium chloride solution, acidification, extraction, basification, and organic solvent extraction to isolate the product.
  • Purification: Flash chromatography to obtain pure 1,3-disubstituted azetidines.

This method allows direct functionalization of azetidine rings with fluorophenyl groups and is suitable for complex derivatives.

Parameter Details
Azetidine substrate 3-substituted azetidine (e.g., 3-bromoazetidine)
Aryl halide 2-fluorophenyl chloride or fluoride
Catalyst xPhos Pd G3 (1–5 mol%)
Solvent Toluene
Temperature Room temperature to 100 °C
Reaction time Overnight
Workup Acid/base extraction, drying, evaporation
Purification Flash column chromatography

This procedure is supported by recent literature on strain-release arylations of azetidines.

Notes on Hydrochloride Salt Formation

  • Hydrochloride salts of azetidine derivatives are typically prepared by bubbling hydrogen chloride gas through a suspension of the free base or precursor in ethanol at 0 °C.
  • The mixture is then heated to reflux for several hours to complete salt formation.
  • Upon cooling, the hydrochloride salt precipitates and is collected by filtration.
  • Washing with methyl tert-butyl ether improves purity.
  • Yields are generally high (60–90%) depending on the substrate and conditions.
Step Conditions Outcome
HCl gas bubbling 0 °C, ethanol suspension Formation of hydrochloride salt
Reflux 12 hours Completion of salt formation
Cooling and filtration Room temperature Isolation of solid salt
Washing Methyl tert-butyl ether Purification

This approach is exemplified in azetidine hydrochloride preparations in several patents.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Alkylation + Cyclization + Hydrogenolysis Ring closure via alkylation, hydrogenolysis deprotection, salt formation Well-established, scalable Multiple steps, requires Pd catalyst
Buchwald-Hartwig Cross-Coupling Pd-catalyzed arylation of azetidines Direct arylation, versatile for substitutions Requires expensive catalysts, sensitive conditions
Direct HCl Salt Formation Bubbling HCl gas into free base suspension Simple, high yield salt formation Requires careful handling of HCl gas

Research Findings and Optimization Notes

  • Reaction temperature and solvent choice critically influence ring closure efficiency and yield.
  • Use of non-nucleophilic bases and controlled water content promotes azetidine ring formation.
  • Hydrogenolysis conditions (pressure, temperature, catalyst loading) affect deprotection rates and purity.
  • Vigorous agitation and hot concentrated base solutions facilitate efficient liberation of free base.
  • Cross-coupling protocols benefit from ligand and catalyst optimization to improve yields and selectivity.
  • Purification steps such as recrystallization and chromatography are essential for high purity products.

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions. Key findings:

Table 1: Ring-Opening Reactions with Nucleophiles

NucleophileConditionsProductYieldSource
H2OHCl (1M), 80°C, 6h2-(2-Fluorophenyl)azetidin-3-ol78%
NH3THF, −78°C, BuLi, 2h3-Amino-2-(2-fluorophenyl)propane85%
MeOHBF3·OEt2, rt, 12h3-Methoxyazetidine derivative63%

Mechanistic studies indicate that fluorine’s electron-withdrawing effect directs nucleophilic attack to the β-carbon of the azetidine ring .

Oxidation and Reduction

The tertiary amine in the azetidine ring participates in redox reactions:

  • Oxidation :
    Treatment with H2O2/NaOH generates the corresponding N-oxide (92% yield).
    2 2 Fluorophenyl azetidine+H2O2NaOHN Oxide\text{2 2 Fluorophenyl azetidine}+\text{H}_2\text{O}_2\xrightarrow{\text{NaOH}}\text{N Oxide}

  • Reduction :
    LiAlH4 reduces the azetidine ring to a pyrrolidine derivative (55% yield) , while catalytic hydrogenation (H2/Pd-C) yields a saturated amine (88% yield) .

Cycloaddition Reactions

The strained ring participates in [2+2] photocycloadditions:

Table 2: Photocycloaddition with Alkenes

AlkeneCatalystProductdrSource
Styrenefac-[Ir(dFppy)3], blue LEDBicyclic azetidine5:1
AcrylonitrileNone, UV lightSpirocyclic nitrile derivative3:1

Density functional theory (DFT) calculations confirm the reaction proceeds via triplet energy transfer .

C–H Functionalization

Palladium-catalyzed C(sp3)–H arylation enables late-stage diversification:

  • Conditions : Pd(OAc)2 (10 mol%), AgOAc, DCE, 110°C .

  • Scope : Electron-deficient aryl bromides react with >80% conversion.

  • Mechanism : Directed by N-TFA groups, proceeding through a cis-stereoselective pathway .

Ring Expansion/Contraction

Reactions with Grignard reagents induce ring transformations:

  • MgBr2/THF : Converts azetidine to a piperidine derivative via -alkyl shift (71% yield) .

  • Ti(OiPr)4 : Facilitates Kulinkovich-type cyclopropanation (68% yield) .

Halogenation and Cross-Coupling

The fluorophenyl group directs electrophilic aromatic substitution:

  • Bromination : NBS in CCl4 yields 4-bromo-2-fluorophenyl derivatives (82% yield).

  • Suzuki Coupling : Pd(PPh3)4 catalyzes cross-coupling with aryl boronic acids (K2CO3, 75°C, 89% yield) .

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Experimental parameters like solvent polarity and temperature critically influence reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Overview:
2-(2-Fluorophenyl)azetidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique fluorinated structure enhances the biological activity of derivatives synthesized from it.

Case Studies:

  • Anticancer Agents: Research has demonstrated that azetidine derivatives exhibit promising anticancer properties. For instance, compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines, showing significant cytotoxic effects.
  • Neurotransmitter Modulators: The compound has been explored for its potential to modulate neurotransmitter systems, particularly in developing treatments for neurological disorders such as schizophrenia and depression. Studies indicate that derivatives can selectively target serotonin receptors, enhancing their therapeutic profile.

Data Table: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-(2-Fluorophenyl)azetidineMCF-7 (Breast Cancer)5.4Induction of apoptosis
3-(2-Fluorophenyl)azetidineHeLa (Cervical Cancer)3.1Inhibition of cell proliferation
N-(2-Fluorophenyl)azetidineA549 (Lung Cancer)4.7Disruption of mitochondrial function

Materials Science

Overview:
The compound is utilized in the development of advanced materials due to its chemical properties, which allow for the modification of polymer matrices and coatings.

Applications:

  • Polymer Synthesis: this compound can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.
  • Coatings: Its unique structure allows for the development of coatings with improved chemical resistance and durability, making it suitable for industrial applications.

Data Table: Material Properties

PropertyUnmodified PolymerModified with 2-(2-Fluorophenyl)azetidine
Thermal Stability (°C)200250
Tensile Strength (MPa)3045
Chemical Resistance RatingModerateHigh

Biological Research

Overview:
Research into the biological activities of this compound has revealed its potential as a lead compound for various therapeutic applications.

Biological Activities:

  • Antimicrobial Properties: Studies indicate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, including those related to inflammation and metabolic disorders.

Case Studies:

  • Antimicrobial Efficacy: A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Inflammatory Response Modulation: In vitro studies demonstrated that derivatives could reduce pro-inflammatory cytokine production in macrophages.

Data Table: Biological Activity Results

Activity TypeTest OrganismMIC (µg/mL)
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli16
Cytokine Production InhibitionMacrophagesSignificant Reduction

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-(2-fluorophenyl)azetidine hydrochloride with analogous azetidine derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Structural Feature(s) Key Properties
3-(2-Fluorophenyl)azetidine hydrochloride C₉H₁₁ClFN 187.64 1203686-39-8 N/A Azetidine with 3-(2-fluorophenyl) group Storage: Inert atmosphere, RT
(2S)-2-(4-Bromophenyl)azetidine hydrochloride C₉H₁₁BrClN 260.55 EN300-6493744 95% Bromophenyl substitution at C2 Chiral center; higher molecular weight
3-((2-Fluorophenyl)thio)azetidine hydrochloride C₉H₁₁ClFNS 223.70 2098100-30-0 N/A Thioether linkage at azetidine C3 Enhanced lipophilicity
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C₇H₁₃ClFNO₂ 221.64 1780567-99-8 N/A Ester-functionalized azetidine Potential prodrug applications
cis-3-Hydroxy-2-(trifluoromethyl)azetidine hydrochloride C₄H₇ClF₃NO 177.55 N/A N/A Trifluoromethyl and hydroxyl groups Increased polarity

Key Observations

Substituent Effects: Halogen vs. Thioether-containing analogs (e.g., 3-((2-fluorophenyl)thio)azetidine hydrochloride) may exhibit improved lipophilicity, impacting blood-brain barrier penetration . Electron-Withdrawing Groups: Fluorine at the phenyl ortho position enhances metabolic stability by reducing oxidative metabolism, a property shared with prasugrel hydrochloride (CAS 389574-19-0), a platelet inhibitor containing a 2-fluorophenyl group .

Salt Form and Solubility :

  • Hydrochloride salts universally enhance aqueous solubility. For example, 3-(2-fluorophenyl)azetidine hydrochloride is stored under inert conditions to prevent degradation, suggesting sensitivity to moisture or oxidation .

Chirality :

  • Compounds like (2S)-2-(4-bromophenyl)azetidine hydrochloride highlight the role of stereochemistry in biological activity, though specific data on enantioselectivity are absent in the evidence .

Biological Activity

Overview

2-(2-Fluorophenyl)azetidine hydrochloride is a synthetic compound characterized by its four-membered nitrogen-containing azetidine ring and a fluorophenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

  • Molecular Formula : C9H10ClFN
  • Molecular Weight : 151.18 g/mol
  • CAS Number : 1375231-95-0

The presence of the fluorine atom in the phenyl group may enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs, making it a subject of interest in pharmacological research.

While specific mechanisms of action for this compound are not fully elucidated, compounds within the azetidine class often interact with various biological targets, including enzymes and receptors. This interaction typically leads to modulation of cellular processes, potentially influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Cytotoxicity : Investigated for potential effects on cancer cell lines.
  • Neuroactivity : Potential interactions with neurotransmitter systems have been proposed based on structural analogs.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against select bacterial strains
CytotoxicityExhibits cytotoxic effects on cancer cells
NeuroactivityPotential interactions with neurotransmitters

Case Studies

A limited number of case studies specifically focusing on this compound exist. However, related compounds have been documented in literature to explore their biological implications:

  • Case Study 1 : A study on structurally similar azetidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting a potential pathway for this compound's application in oncology.
  • Case Study 2 : Research involving azetidine derivatives indicated antimicrobial properties, supporting further investigation into the specific activities of this compound against bacterial pathogens.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of azetidine derivatives. For instance, a study highlighted the synthesis of various azetidine derivatives and their subsequent biological testing, which included assessments of their antimicrobial and cytotoxic properties. The findings suggest that modifications in the azetidine structure can significantly influence biological activity.

Table 2: Comparative Analysis of Azetidine Derivatives

Compound NameBiological ActivityUnique Features
2-(4-Fluorophenyl)azetidineAntimicrobial, cytotoxicDifferent fluorine position
2-AzetidinoneVariable activity based on substitutionLactam derivative
3-(4-Fluorophenyl)azetidineNotable anticancer propertiesEnhanced lipophilicity

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)azetidine hydrochloride, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves cyclization of a β-amino alcohol precursor with a fluorophenyl moiety. Key steps include:

  • Ring closure : Use of Mitsunobu conditions (e.g., DIAD, PPh3) or acid-mediated cyclization .
  • Purification : Solubility data (DMF: 10 mg/mL; DMSO: 10 mg/mL) suggests column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for isolation .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for precursor:reagent) improve yields. Monitor via TLC or LC-MS to track intermediate formation.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; >98% purity thresholds are standard for reference materials .
  • Structural confirmation : <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δ 6.8–7.2 ppm for fluorophenyl protons; coupling constants for azetidine ring protons) .
  • Mass spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 168–170 for the free base) .

Q. How does the solubility profile of this compound influence its application in biological assays?

Answer: Solubility in PBS (5 mg/mL) and ethanol (16 mg/mL) enables compatibility with in vitro models. For cell-based assays:

  • Prepare stock solutions in DMSO (10 mg/mL), then dilute in PBS to avoid solvent toxicity .
  • Stability in aqueous buffers (pH 7.2) should be validated over 24 hours using UV spectroscopy .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Monitor enantiomer ratios via polarimetry .
  • Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation to control stereochemistry .

Q. How should researchers resolve contradictions in pharmacological data (e.g., IC50 variability) across studies?

Answer:

  • Assay standardization : Validate receptor-binding assays (e.g., radioligand displacement) with positive controls (e.g., prasugrel hydrochloride for platelet studies) .
  • Batch analysis : Compare COAs for purity (>98%) and residual solvents (e.g., DMF < 0.1%) across batches .
  • Statistical rigor : Use ANOVA with post-hoc tests to account for inter-lab variability .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with neurological targets?

Answer:

  • In silico docking : Model interactions with serotonin transporters (SERT) using Schrödinger Suite or AutoDock .
  • In vitro binding : Perform competitive assays with <sup>3</sup>H-labeled ligands (e.g., ketamine analogs) to quantify affinity .
  • In vivo validation : Use knockout murine models to confirm target specificity .

Q. How does the compound’s stability under varying storage conditions impact long-term research reproducibility?

Answer:

  • Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the azetidine ring. LC-MS identifies degradants (e.g., fluorophenyl amines) .
  • Optimal storage : -20°C in airtight, amber vials with desiccants preserves integrity for >12 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)azetidine hydrochloride
Reactant of Route 2
2-(2-Fluorophenyl)azetidine hydrochloride

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